molecular formula C15H17N B8431543 2-Phenyl-2-o-tolylethanamine

2-Phenyl-2-o-tolylethanamine

Cat. No.: B8431543
M. Wt: 211.30 g/mol
InChI Key: AIBVXIHCUSSENZ-UHFFFAOYSA-N
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Description

2-Phenyl-2-o-tolylethanamine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(2-methylphenyl)-2-phenylethanamine

InChI

InChI=1S/C15H17N/c1-12-7-5-6-10-14(12)15(11-16)13-8-3-2-4-9-13/h2-10,15H,11,16H2,1H3

InChI Key

AIBVXIHCUSSENZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxyde (8.64 g, 77 mmol) was added, in one portion, to a cold (0° C.) solution of Tosmic (6.04 g, 27.8 mmol) in DMSO (15 mL) and stirred for 5 min. MeOH (0.2 mL) was then added followed by phenyl(o-tolyl)methanone (1.82 g, 9.2 mmol) in one portion. The reaction was warmed up slowly over 12 hours to room temperature. The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase was dried over sodium sulfate and evaporated under reduced pressure to give a residue. TFA (3.85 mL, 50 mmol) in THF (5 mL) was slowly added to a cool (0° C.) suspension of sodium borohydride (2.1 g, 50 mmol) in THF (5 mL) over 10 minutes. To this solution was added the residue dissolved in THF (5 mL) over 5 minutes. The resulting mixture was warmed to room temperature and stirred 16 hrs. The reaction mixture was partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase was dried over sodium sulfate and evaporated under reduced pressure and dissolved in methanol. This solution was then passed through SCX resin (12 g, 0.78 mmol/g) and washed with methanol. These washes were discarded and the cartridge treated with 2M ammonia in methanol. The ammonia solution was then evaporated to generate the desired compound (1.322 g, 63%). 1H NMR (400 MHz, DMSO-d6) δ ppm: 2.22 (3H, s) 3.04-3.16 (2H, m) 4.13 (1H, t, J=7.45 Hz) 7.08-7.31 (11H, m).
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step Two
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Name
Quantity
3.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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